2,4,6-Tribromobenzene-1,3,5-triol
CAS No.: 3354-82-3
Cat. No.: VC2313454
Molecular Formula: C6H3Br3O3
Molecular Weight: 362.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3354-82-3 |
---|---|
Molecular Formula | C6H3Br3O3 |
Molecular Weight | 362.8 g/mol |
IUPAC Name | 2,4,6-tribromobenzene-1,3,5-triol |
Standard InChI | InChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H |
Standard InChI Key | FVXWNUUQRAHIRN-UHFFFAOYSA-N |
SMILES | C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O |
Canonical SMILES | C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O |
Introduction
Chemical Identity and Structure
2,4,6-Tribromobenzene-1,3,5-triol (CAS: 3354-82-3) is a brominated derivative of phloroglucinol, characterized by three bromine atoms at positions 2, 4, and 6, and three hydroxyl groups at positions 1, 3, and 5 of the benzene ring. This symmetric arrangement contributes to the compound's unique chemical and physical properties. The compound belongs to the chemical taxonomy of benzenoids, specifically phenols, benzenetriols and derivatives, and phloroglucinols and derivatives .
Nomenclature and Identifiers
The compound is known by several synonyms in scientific literature, providing multiple reference points for researchers:
Synonym |
---|
Tribromophloroglucinol |
Phloroglucinol, tribromo- |
1,3,5-Benzenetriol, 2,4,6-tribromo- |
2,4,6-Tribromophloroglucinol |
Phloroglucinol, 2,4,6-tribromo- |
NSC 99830 |
BRN 1963729 |
1,3,5-Trihydroxy-2,4,6-tribromobenzene |
Tribromphloroglucin |
Table 1: Common synonyms for 2,4,6-Tribromobenzene-1,3,5-triol
Chemical Properties and Structural Identifiers
The compound possesses specific chemical identifiers that precisely define its molecular structure:
Property | Value |
---|---|
Molecular Formula | C₆H₃Br₃O₃ |
Molecular Weight | 362.80 g/mol |
Exact Mass | 361.76118 g/mol |
SMILES (Canonical) | C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O |
InChI | InChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H |
InChI Key | FVXWNUUQRAHIRN-UHFFFAOYSA-N |
Table 2: Chemical identifiers for 2,4,6-Tribromobenzene-1,3,5-triol
Physical and Structural Properties
The physical and structural properties of 2,4,6-Tribromobenzene-1,3,5-triol significantly influence its behavior in chemical reactions, biological systems, and potential applications.
Physical Properties
Property | Value |
---|---|
Topological Polar Surface Area (TPSA) | 60.70 Ų |
XlogP | 2.90 |
Atomic LogP (AlogP) | 3.09 |
H-Bond Acceptor | 3 |
H-Bond Donor | 3 |
Rotatable Bonds | 0 |
Table 3: Physical properties of 2,4,6-Tribromobenzene-1,3,5-triol
The compound's moderately high XlogP and AlogP values indicate its lipophilic nature, suggesting preferential solubility in organic solvents rather than water. The presence of three hydroxyl groups contributes to its hydrogen bonding capacity, with three hydrogen bond donors and three acceptors. The absence of rotatable bonds indicates a rigid structure, which may influence its binding interactions with biological targets.
Natural Sources and Biosynthesis
2,4,6-Tribromobenzene-1,3,5-triol is a marine-derived natural product found in various marine organisms, particularly in red algae species such as Rhabdonia verticillata . The compound is biosynthesized through enzymatic bromination of phloroglucinol, a process likely mediated by vanadium-dependent bromoperoxidases (V-BPOs) present in marine algae. These enzymes catalyze the selective bromination of organic substrates using hydrogen peroxide and bromide ions abundant in seawater.
The presence of this brominated compound in marine organisms is thought to serve ecological functions, potentially acting as a chemical defense mechanism against predators, microbial infections, or competing organisms. The natural occurrence of 2,4,6-Tribromobenzene-1,3,5-triol represents an interesting example of halogenation in natural product biosynthesis, a process particularly common in marine environments due to the high concentration of halide ions in seawater.
Chemical Synthesis and Production Methods
The laboratory synthesis of 2,4,6-Tribromobenzene-1,3,5-triol typically involves the direct bromination of phloroglucinol (1,3,5-benzenetriol). This reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2, 4, and 6 positions of the phloroglucinol ring.
The general reaction can be represented as:
C₆H₃(OH)₃ + 3Br₂ → C₆H₃Br₃(OH)₃ + 3HBr
This synthesis is typically conducted in suitable solvents such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination and high yields of the desired product. The reaction proceeds with the formation of hydrogen bromide as a byproduct, necessitating appropriate handling and neutralization procedures.
For industrial-scale production, the bromination process is carried out in reactors with efficient mixing and temperature control systems to ensure consistent product quality and yield. The purification of the final product often involves recrystallization techniques to remove impurities and obtain the compound with high purity for research or commercial applications.
ADMET Properties and Pharmacological Predictions
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 2,4,6-Tribromobenzene-1,3,5-triol provide valuable insights into its potential pharmacological behavior. Computational predictions using the admetSAR 2 platform offer probability-based estimations of various pharmacokinetic parameters:
ADMET Property | Prediction | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 97.86% |
Caco-2 Permeability | Positive | 52.90% |
Blood-Brain Barrier Penetration | Negative | 55.00% |
Human Oral Bioavailability | Positive | 68.57% |
Subcellular Localization | Mitochondria | 78.03% |
OATP2B1 Inhibition | Negative | 86.20% |
OATP1B1 Inhibition | Positive | 92.70% |
OATP1B3 Inhibition | Positive | 95.74% |
MATE1 Inhibition | Negative | 96.00% |
OCT2 Inhibition | Negative | 90.00% |
BSEP Inhibition | Negative | 89.34% |
P-glycoprotein Inhibition | Negative | 97.66% |
P-glycoprotein Substrate | Negative | 99.34% |
Table 4: ADMET properties of 2,4,6-Tribromobenzene-1,3,5-triol predicted by admetSAR 2
Metabolic Enzyme Interactions
The compound's predicted interactions with cytochrome P450 enzymes suggest its metabolic fate in biological systems:
Enzyme Interaction | Prediction | Probability (%) |
---|---|---|
CYP3A4 Substrate | Negative | 79.92% |
CYP2C9 Substrate | Negative | 67.86% |
CYP2D6 Substrate | Negative | 69.44% |
CYP3A4 Inhibition | Negative | 58.39% |
CYP2C9 Inhibition | Positive | 74.67% |
CYP2C19 Inhibition | Positive | 60.23% |
CYP2D6 Inhibition | Negative | 92.24% |
CYP1A2 Inhibition | Positive | 69.06% |
Table 5: Predicted cytochrome P450 interactions of 2,4,6-Tribromobenzene-1,3,5-triol
Biological Activities
Antimicrobial Properties
Studies have indicated that 2,4,6-Tribromobenzene-1,3,5-triol, like other brominated phenolic compounds, possesses significant antimicrobial activity against various microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy of this compound is attributed to its brominated phenolic structure, which can disrupt microbial cell membranes and interfere with essential metabolic processes.
The antimicrobial properties of 2,4,6-Tribromobenzene-1,3,5-triol have been demonstrated in several studies, with reported effectiveness against common pathogens such as Streptococcus mutans, Escherichia coli, and Candida albicans. This biological activity highlights the compound's potential applications in antimicrobial research and development.
Applications and Research Significance
2,4,6-Tribromobenzene-1,3,5-triol has several significant applications across various scientific and industrial domains:
Chemical Research Applications
In organic synthesis, the compound serves as a useful reagent and as an intermediate in the preparation of other brominated compounds. Its unique structure and reactivity make it valuable for studying halogenated aromatic compounds and their properties.
Pharmaceutical Research
The biological activities of 2,4,6-Tribromobenzene-1,3,5-triol, particularly its antimicrobial and cytotoxic properties, suggest potential applications in drug discovery and development. The compound may serve as a lead structure for the development of novel antimicrobial or anticancer agents.
Industrial Applications
In industrial settings, 2,4,6-Tribromobenzene-1,3,5-triol and related brominated compounds find applications in the production of flame retardants and other specialty chemicals. The flame-retardant properties are attributed to the bromine atoms, which can quench free radicals in combustion processes.
Supplier Reference | Package Size | Approximate Price Range (EUR) |
---|---|---|
IN-DA00I6LX | 100mg - 5g | 84.00 - 611.00 |
54-OR1025017 | 250mg - 25g | 86.00 - 1,644.00 |
54-BUP13558 | 25mg - 500mg | 196.00 - 995.00 |
TM-TN7171 | 5mg | 55.00 |
Table 6: Commercial availability of 2,4,6-Tribromobenzene-1,3,5-triol from various suppliers
The compound is typically shipped with cooling packs and should be stored at -20°C to maintain stability and prevent degradation.
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